molecular formula C14H21NO3 B13876378 Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate

Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B13876378
M. Wt: 251.32 g/mol
InChI Key: PDGWCALBMNORRP-UHFFFAOYSA-N
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Description

Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . Another method involves the condensation of ethyl bromopyruvate with urea in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve the use of palladium-catalyzed direct arylation reactions. These methods allow for the regioselective arylation of oxazoles with various aryl and heteroaryl halides . The use of ionic liquids as solvents can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxazole derivatives include palladium catalysts, bases like cesium carbonate, and oxidizing agents like iodine . Reaction conditions often involve refluxing in solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce 2,5-disubstituted oxazoles, while oxidation reactions can yield oxazole-4-carboxylic acids .

Scientific Research Applications

Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate include other oxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cycloheptyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C14H21NO3/c1-3-17-14(16)12-10(2)15-13(18-12)11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3

InChI Key

PDGWCALBMNORRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2CCCCCC2)C

Origin of Product

United States

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